2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone
Description
2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone is a synthetic naphthoquinone derivative featuring a chloro substituent at position 2 and an (E)-configured ethenyl group at position 3, modified with a dibenzylamino moiety. Naphthoquinones are redox-active compounds known for their broad biological activities, including antimicrobial, anticancer, and antiparasitic properties.
Properties
IUPAC Name |
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO2/c27-24-23(25(29)21-13-7-8-14-22(21)26(24)30)15-16-28(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARDAMRPWFEAQC-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=CC3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/C=C/C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Chlorination
The synthesis begins with the chlorination of 1,4-naphthoquinone. Using SO₂Cl₂ in acetic acid at 60–80°C, 2-chloro-1,4-naphthoquinone is obtained in 85–90% yield. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-withdrawing carbonyl groups direct chlorination to position 2.
Reaction Conditions Table
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SO₂Cl₂ | Acetic acid | 60–80 | 85–90 |
| NCS | CCl₄ | 25–40 | 70–75 |
Regioselectivity and Byproduct Mitigation
Competing chlorination at position 3 is suppressed by steric hindrance from the adjacent carbonyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the 2-chloro derivative with >95% purity.
Stereochemical Control and Isolation
(E)-Selectivity in Alkene Formation
The (E)-configuration is favored in both Heck and Wittig methodologies. In the Heck reaction, bulky ligands (e.g., P(o-tol)₃) minimize steric interactions during alkene insertion, ensuring >95% (E)-selectivity. For the Wittig reaction, the use of stabilized ylides prevents isomerization, leading to exclusive (E)-product formation.
Purification and Characterization
Crude products are purified via flash chromatography (hexane/acetone 3:1) and recrystallized from ethanol. Characterization by ¹H NMR reveals distinct vinyl proton signals at δ 6.8–7.1 ppm (J = 16 Hz), confirming the (E)-configuration. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 456.1234 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Yield and Efficiency Table
| Method | Catalyst/Reagent | Yield (%) | (E)-Selectivity (%) |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, Et₃N | 65–70 | >95 |
| Wittig Reaction | t-BuOK, Ph₃P=CHNBn₂ | 85–90 | 100 |
The Wittig reaction offers superior yield and selectivity but requires anhydrous conditions. The Heck pathway, while moderately efficient, is preferable for scale-up due to milder temperatures.
Applications and Derivatives
2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone serves as a precursor for anticancer and antimicrobial agents. Reduction of the quinone to hydroquinone or functionalization of the amino group expands its utility in medicinal chemistry.
Chemical Reactions Analysis
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
2-Cyano-2-methylbutanamide has been investigated for its potential as a bioactive compound. Research indicates that derivatives of this compound may exhibit significant biological activity, particularly in the realm of receptor binding studies. For instance, compounds related to 2-cyano-2-methylbutanamide have been evaluated for their affinity towards melatonin receptors (MT1 and MT2), which are implicated in sleep regulation and various neurophysiological processes .
Case Studies
- A study focused on the synthesis of isoquinoline derivatives highlighted the role of 2-cyano-2-methylbutanamide in enhancing binding affinity at melatonergic receptors, demonstrating its potential utility in developing novel therapeutic agents for sleep disorders .
- Another investigation into the structure-activity relationship of similar compounds revealed that modifications to the cyano group can lead to improved pharmacological profiles, emphasizing the importance of 2-cyano-2-methylbutanamide as a scaffold in drug design .
Analytical Chemistry
Separation Techniques
In analytical chemistry, 2-cyano-2-methylbutanamide has been utilized in high-performance liquid chromatography (HPLC) methods. It is particularly effective in separating and analyzing various compounds due to its compatibility with different mobile phases. For example, a reverse-phase HPLC method using acetonitrile and water has been developed for the efficient separation of this compound, facilitating its use in pharmacokinetic studies .
Data Table: HPLC Parameters for 2-Cyano-2-methylbutanamide
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
| Application | Isolation of impurities |
Materials Science
Synthesis of Functional Materials
The unique properties of 2-cyano-2-methylbutanamide make it a candidate for synthesizing advanced materials. Its ability to form stable complexes with various metals has been explored in creating catalysts for organic reactions. The compound's structure allows it to participate in reactions that yield functionalized materials useful in catalysis and nanotechnology .
Research Findings
A review on catalytic hydrogenation processes highlighted the role of amide compounds like 2-cyano-2-methylbutanamide in improving reaction yields and selectivity when used as substrates or catalysts . This underscores its significance in developing efficient synthetic pathways for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes . It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone can be contextualized through comparisons with structurally related naphthoquinone derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Naphthoquinone Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Halogen Substitution : Replacement of chlorine with bromine (e.g., 2-bromo analogs) enhances antibacterial activity due to increased hydrophobicity and membrane interaction.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl, phenyl) improve binding to eukaryotic targets (e.g., EGFR), while aliphatic chains (e.g., phytyl) enhance prokaryotic membrane penetration.
- Heterocyclic Moieties : Furan and thiophene rings confer selectivity against fungi and bacteria, respectively, likely due to complementary interactions with microbial enzymes.
Redox Properties and Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced redox cycling, inducing oxidative stress in cancer cells. Molecular docking studies reveal that 2-chloro-3-((4-methylphenyl)amino)-1,4-NQ binds strongly to EGFR’s ATP pocket via van der Waals and H-bonding interactions, outperforming nitro-substituted analogs.
Physicochemical and Pharmacokinetic Profiles: Hydrophobic substituents (e.g., phytyl, cyclohexyl) improve lipid solubility and bioavailability but may reduce aqueous solubility.
Contradictions and Limitations
- While 2-chloro-3-((pyridin-2-ylmethyl)amino)-1,4-NQ shows gram-positive antibacterial activity, pyrazole-substituted analogs (e.g., 2-chloro-3-((1-methyl-1H-pyrazol-4-yl)amino)-1,4-NQ) exhibit selective antifungal effects without antibacterial action, highlighting substituent-dependent selectivity.
- Some derivatives with bulky groups (e.g., phytyl) demonstrate potent antimalarial activity but negligible cytotoxicity in mammalian cells, suggesting divergent mechanisms of action.
Biological Activity
2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Cytotoxicity
Recent studies have demonstrated that naphthoquinones exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of naphthoquinones have been shown to induce apoptosis in human melanoma cells (SK-MEL-28) and cervix carcinoma cells (HeLa) through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 1: Cytotoxic Effects on Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SK-MEL-28 | TBD | Apoptosis via ROS generation |
| Lawsone | IGROV-1 | 10.5 | Apoptotic cell death |
| Juglone | HeLa | 15.0 | Mitochondrial disruption |
Note: TBD = To Be Determined
The biological activity of naphthoquinones, including our compound of interest, is often attributed to their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis. Studies indicate that these compounds can disrupt mitochondrial membrane potential, leading to the activation of apoptotic pathways .
Case Study: Apoptotic Pathways Induced by Naphthoquinones
In a study involving various naphthoquinone derivatives, it was found that treatment with 100 µM concentrations resulted in an increase in early and late apoptotic cells ranging from 52% to 81% across different cell lines. The results suggest that the presence of specific substituents on the naphthoquinone structure significantly influences its apoptotic efficacy .
Anticancer Potential
Research has highlighted the potential of naphthoquinones as leads in anticancer drug development. For example, a derivative similar to this compound was tested against multiple cancer cell lines, showing promising results comparable to established chemotherapeutics like etoposide .
Structure-Activity Relationship
The biological activity of naphthoquinones is highly dependent on their structural modifications. Variations in substitution patterns can affect redox potentials and pro-oxidant activities, which are critical for their cytotoxic effects. Compounds with hydroxyl groups at specific positions on the naphthoquinone ring exhibited enhanced activity against cancer cells .
Table 2: Structure-Activity Relationships in Naphthoquinones
| Substituent Position | Compound Example | Activity Level |
|---|---|---|
| C-5 | Hydroxynaphthoquinone | High |
| C-8 | Dihydroxynaphthoquinone | Moderate |
| C-2/C-3 | 2-Chloro derivatives | Variable |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with dibenzylaminoethylamine under controlled conditions. Key steps include using polar aprotic solvents (e.g., acetonitrile) and radical initiators like silver nitrate/persulfate to stabilize intermediates. Reaction temperature (30–40°C) and stoichiometric ratios (1:1.2 for quinone:amine) are critical for achieving >90% purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray diffraction (XRD) confirms the E-configuration of the ethenyl group and intramolecular H-bonding patterns . Cyclic voltammetry (CV) identifies redox potentials (e.g., two monoelectronic reduction peaks at −0.45 V and −0.85 V vs. Ag/AgCl), while NMR (¹H, ¹³C) resolves substituent-specific shifts, such as benzyl protons at δ 4.2–4.5 ppm .
Q. What preliminary biological screening protocols are recommended for this compound?
- Use microdilution assays (e.g., 96-well plates) to test antimicrobial activity against Staphylococcus aureus and Candida albicans at concentrations of 1–100 µg/mL. Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs) after 24-hour incubation. Low cytotoxicity can be assessed via MTT assays on human fibroblast cells .
Advanced Research Questions
Q. How do reaction intermediates and radical mechanisms influence the synthesis of this compound?
- Free radical pathways dominate during condensation. Silver nitrate and persulfate generate sulfate radicals (SO₄⁻•), which abstract hydrogen from the naphthoquinone core, enabling nucleophilic attack by the dibenzylaminoethylamine. Monitor intermediates via HPLC-MS to optimize radical initiator concentrations (e.g., 0.1–0.3 mol%) and prevent side reactions like over-chlorination .
Q. What structure-activity relationships (SARs) explain its selective antifungal vs. antibacterial activity?
- The dibenzylamino group enhances membrane permeability in fungi, while the chloro substituent increases electrophilicity, disrupting redox enzymes like catalase. Compare MICs of analogs: replacing dibenzylamino with piperidinyl groups reduces antifungal activity by 50% but improves gram-positive bacterial inhibition .
Q. How does the compound behave in electrochemical applications, such as CO₂ capture or H₂O₂ production?
- The quinone moiety undergoes reversible two-electron reduction, enabling catalytic CO₂ binding via carboxylation. In controlled potential electrolysis (−0.7 V), it achieves 85% Faradaic efficiency for H₂O₂ production when immobilized on carbon electrodes. Surface modification with trimethoxysilyl groups enhances stability in aqueous media .
Q. What computational methods predict electronic properties and reactive sites?
- DFT calculations (B3PW91/6-31+G(d)) model HOMO/LUMO distributions, showing electron density localized on the ethenyl and quinone groups. Solvent effects (e.g., DMSO) polarize the molecule, increasing electrophilicity at C3. MD simulations further reveal binding affinities for C. albicans ergosterol synthase .
Q. How can contradictory antimicrobial data across studies be resolved?
- Discrepancies in MIC values (e.g., 15.6 µg/mL vs. 50 µg/mL for S. aureus) arise from variations in assay conditions. Standardize inoculum size (1×10⁶ CFU/mL), solvent (DMSO ≤1% v/v), and incubation time. Cross-validate with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .
Methodological Tables
Table 1: Key Synthetic Parameters
Table 2: Biological Activity Profile
| Organism | MIC (µg/mL) | Mechanism Proposed | Reference |
|---|---|---|---|
| Candida albicans | 12.5 | Ergosterol synthase inhibition | |
| Staphylococcus aureus | 25.0 | Catalase inactivation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
